![molecular formula C97H131N23O26S4 B1681666 Siamycin I CAS No. 164802-68-0](/img/structure/B1681666.png)
Siamycin I
Overview
Description
Siamycin I, also known as BMY-29304, is a 21-residue tricyclic peptide and a secondary metabolite in actinomycetes . It is a HIV fusion inhibitor with ED50s of 0.05 to 5.7 μM for acute HIV type 1 (HIV-1) and HIV-2 infections . Siamycin I inhibits the gelatinase and gelatinase biosynthesis-activating pheromone (GBAP) signaling via the FsrC-FsrA two-component regulatory system in a noncompetitive manner . It suppresses the expression of both fsrBDC and gelE-sprE transcripts . Siamycin I, a lasso peptide, interacts with lipid II and inhibits cell wall biosynthesis . It has the potential for enterococcal infections research .
Synthesis Analysis
The biosynthetic gene cluster of Humidimycin, a peptide structurally related to Siamycins, was identified by genome mining of S. humidus CA-100629, cloned by Gibson assembly, and heterologously expressed . A similar approach might be used for the synthesis of Siamycin I.
Molecular Structure Analysis
Siamycin I is a 21-residue tricyclic peptide . It is structurally related to Humidimycin, a class I lasso peptide . Lasso peptides are characterized by their unique lasso-like structure, where the linear peptide is literally “tied in a knot” during its post-translational maturation .
Chemical Reactions Analysis
Siamycin I inhibits the gelatinase and gelatinase biosynthesis-activating pheromone (GBAP) signaling via the FsrC-FsrA two-component regulatory system in a noncompetitive manner . It suppresses the expression of both fsrBDC and gelE-sprE transcripts . Siamycin I, a lasso peptide, interacts with lipid II and inhibits cell wall biosynthesis .
Scientific Research Applications
Studies on Drug Resistance
An HIV-1 resistant variant was selected by in vitro passage of virus in the presence of increasing concentrations of Siamycin I . Drug susceptibility studies on a chimeric virus containing the envelope gene from the Siamycin I-resistant variant indicate that resistance maps to the gp160 gene . This could be useful in studying the development and mechanisms of drug resistance.
Mechanism of Action
Target of Action
Siamycin I, a 21-residue tricyclic peptide, is a secondary metabolite in actinomycetes . It primarily targets the HIV-1 and HIV-2 viruses . It also inhibits the gelatinase and gelatinase biosynthesis-activating pheromone (GBAP) signaling via the FsrC-FsrA two-component regulatory system . Furthermore, it interacts with the lipid II precursor in peptidoglycan biosynthesis .
Result of Action
The primary result of Siamycin I’s action is the inhibition of HIV fusion . It also suppresses the expression of both fsrBDC and gelE-sprE transcripts , which are involved in the production of gelatinase, an enzyme that breaks down gelatin and collagen.
Future Directions
The field of lasso peptides, including Siamycin I, has been transformed over the course of roughly a decade. The vast majority of lasso peptide discovery is now driven by genome-mining approaches . Future studies of Siamycin I could provide more evidence that class I lasso peptides are a novel class of lipid II inhibitors .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(1S,4S,7S,13R,19S,22S,25S,28S,31R,36R,39S,45S,51S,54R,60S)-60-(2-amino-2-oxoethyl)-4-benzyl-25-[(2S)-butan-2-yl]-39-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-7,22-dimethyl-51-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,38,41,44,47,50,53,56,59,62-nonadecaoxo-28,45-di(propan-2-yl)-33,34,64,65-tetrathia-3,6,9,12,15,18,21,24,27,30,37,40,43,46,49,52,55,58,61-nonadecazatricyclo[34.21.5.413,54]hexahexacontane-31-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H131N23O26S4/c1-11-50(8)80-96(144)119-79(49(6)7)95(143)117-71(93(141)112-63(32-54-22-16-13-17-23-54)87(135)115-66(97(145)146)34-56-37-99-59-25-19-18-24-58(56)59)46-150-149-45-70-92(140)113-64(35-72(98)123)88(136)114-65-36-73(124)108-69(91(139)110-60(30-47(2)3)83(131)101-41-77(128)118-78(48(4)5)94(142)103-40-75(126)107-67(42-121)90(138)116-70)44-148-147-43-68(109-76(127)38-100-81(129)51(9)104-86(134)62(111-89(65)137)31-53-20-14-12-15-21-53)84(132)102-39-74(125)106-61(33-55-26-28-57(122)29-27-55)85(133)105-52(10)82(130)120-80/h12-29,37,47-52,60-71,78-80,99,121-122H,11,30-36,38-46H2,1-10H3,(H2,98,123)(H,100,129)(H,101,131)(H,102,132)(H,103,142)(H,104,134)(H,105,133)(H,106,125)(H,107,126)(H,108,124)(H,109,127)(H,110,139)(H,111,137)(H,112,141)(H,113,140)(H,114,136)(H,115,135)(H,116,138)(H,117,143)(H,118,128)(H,119,144)(H,120,130)(H,145,146)/t50-,51-,52-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYRKTDGDMHVHR-NEKRQKPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC5=CC=CC=C5)C)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H131N23O26S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167811 | |
Record name | Siamycin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2163.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Siamycin I | |
CAS RN |
164802-68-0 | |
Record name | Siamycin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164802680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Siamycin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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